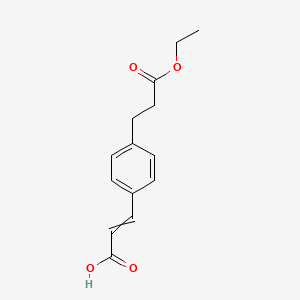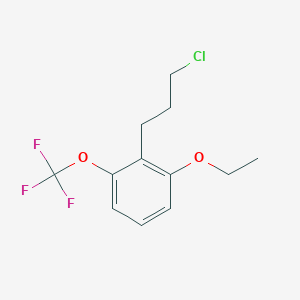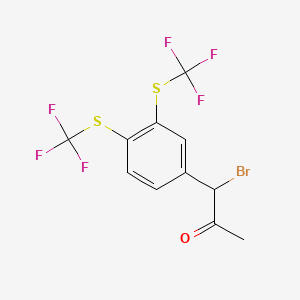
1-(3,4-Bis(trifluoromethylthio)phenyl)-1-bromopropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Bis(trifluoromethylthio)phenyl)-1-bromopropan-2-one is a synthetic organic compound characterized by the presence of trifluoromethylthio groups attached to a phenyl ring, along with a bromopropanone moiety
Méthodes De Préparation
The synthesis of 1-(3,4-Bis(trifluoromethylthio)phenyl)-1-bromopropan-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the trifluoromethylthio groups:
Bromination: The phenyl ring with trifluoromethylthio groups is then subjected to bromination to introduce the bromine atom at the desired position.
Formation of the propanone moiety:
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often utilizing advanced techniques such as continuous flow synthesis and catalytic processes.
Analyse Des Réactions Chimiques
1-(3,4-Bis(trifluoromethylthio)phenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(3,4-Bis(trifluoromethylthio)phenyl)-1-bromopropan-2-one has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound’s unique trifluoromethylthio groups impart desirable properties such as hydrophobicity and thermal stability, making it useful in the design of advanced materials.
Medicinal Chemistry: It is explored for its potential biological activities, including as a precursor for the synthesis of bioactive molecules with antifungal, antibacterial, or anticancer properties.
Mécanisme D'action
The mechanism of action of 1-(3,4-Bis(trifluoromethylthio)phenyl)-1-bromopropan-2-one depends on its specific application. In organic synthesis, its reactivity is primarily governed by the presence of the bromine atom and the trifluoromethylthio groups, which influence its electrophilic and nucleophilic properties. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
Comparaison Avec Des Composés Similaires
1-(3,4-Bis(trifluoromethylthio)phenyl)-1-bromopropan-2-one can be compared with other similar compounds, such as:
1-(3,4-Bis(trifluoromethylthio)phenyl)-1-chloropropan-2-one: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
1-(3,4-Bis(trifluoromethylthio)phenyl)-1-iodopropan-2-one: The presence of iodine can enhance certain types of reactions, such as coupling reactions.
3,4-Bis(trifluoromethylthio)benzene: Lacks the propanone moiety, making it less versatile in certain synthetic applications but still valuable for introducing trifluoromethylthio groups.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C11H7BrF6OS2 |
|---|---|
Poids moléculaire |
413.2 g/mol |
Nom IUPAC |
1-[3,4-bis(trifluoromethylsulfanyl)phenyl]-1-bromopropan-2-one |
InChI |
InChI=1S/C11H7BrF6OS2/c1-5(19)9(12)6-2-3-7(20-10(13,14)15)8(4-6)21-11(16,17)18/h2-4,9H,1H3 |
Clé InChI |
URPRYOLZNUAITN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=CC(=C(C=C1)SC(F)(F)F)SC(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


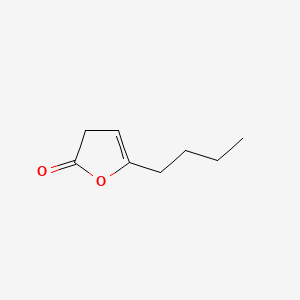
![(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B14069959.png)

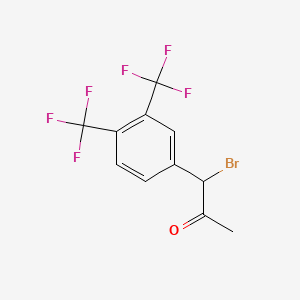
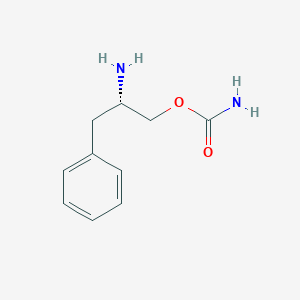
![tert-butyl 2-bromo-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate](/img/structure/B14069974.png)
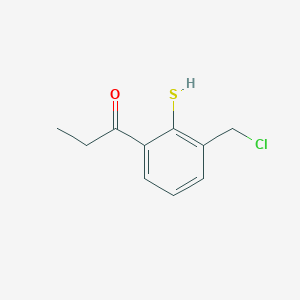
![3,7,11,17-Tetraazabicyclo[11.3.1]heptadeca-1(17),13,15-triene](/img/structure/B14069991.png)
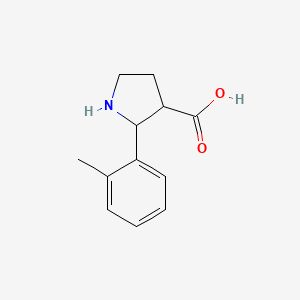

![(5E)-3-(2-aminoethyl)-5-[3-(4-butoxyphenyl)propylidene]-1,3-thiazolidine-2,4-dione;hydrochloride](/img/structure/B14070011.png)
